7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic precursors with malonic acid in the presence of a catalyst, followed by cyclization to form the benzopyranone core. The reaction conditions typically include:
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvent: Polar solvents like ethanol or methanol.
Temperature: Reactions are often conducted at elevated temperatures (80-100°C) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using enzymes such as alkaline protease from Bacillus licheniformis. This method offers a greener alternative to traditional chemical synthesis, with the potential for higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyranones.
Scientific Research Applications
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The biological effects of 7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one are attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects. The compound may also induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Similar structure but lacks the hydroxyl group at position 7.
5,7-Dimethoxycoumarin: Similar structure but lacks the hydroxyl group at position 7.
Umbelliferone: Similar structure but lacks the methoxy groups at positions 5 and 8.
Uniqueness
7-Hydroxy-5,8-dimethoxy-2H-1-benzopyran-2-one is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its solubility, stability, and ability to interact with various biological targets .
Properties
CAS No. |
32590-66-2 |
---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
7-hydroxy-5,8-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7(12)11(15-2)10-6(8)3-4-9(13)16-10/h3-5,12H,1-2H3 |
InChI Key |
IAPVDHXIJPBSGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC(=O)OC2=C(C(=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.